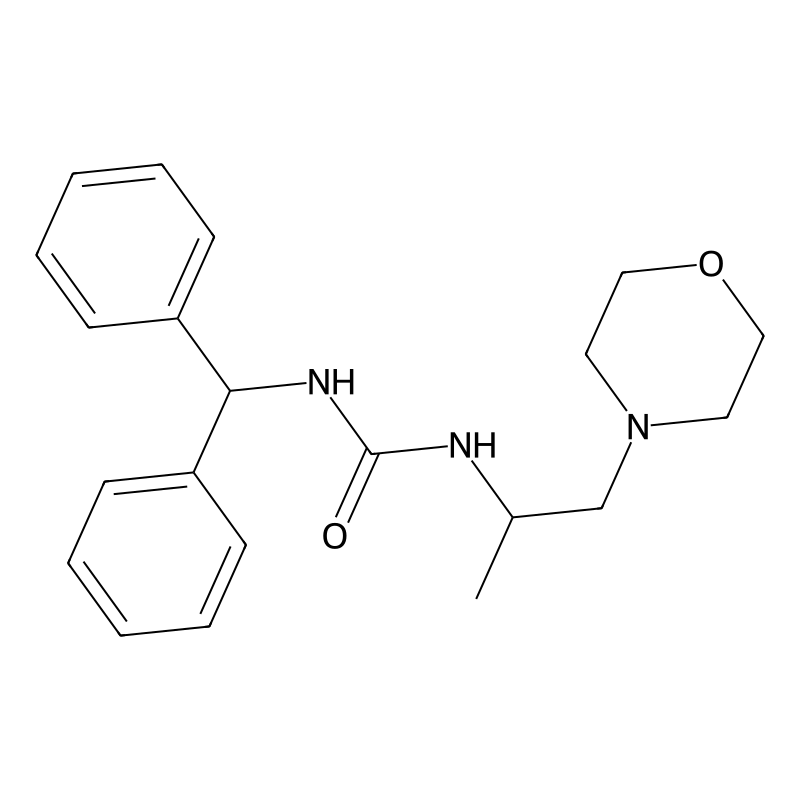

1-Benzhydryl-3-(1-morpholin-4-ylpropan-2-yl)urea

Catalog No.

S7336505

CAS No.

M.F

C21H27N3O2

M. Wt

353.5 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

1-Benzhydryl-3-(1-morpholin-4-ylpropan-2-yl)urea

IUPAC Name

1-benzhydryl-3-(1-morpholin-4-ylpropan-2-yl)urea

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C21H27N3O2/c1-17(16-24-12-14-26-15-13-24)22-21(25)23-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20H,12-16H2,1H3,(H2,22,23,25)

InChI Key

KQBWXQGDGGFFEE-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCOCC1)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

1-Benzhydryl-3-(1-morpholin-4-ylpropan-2-yl)urea, also known as BPU, is a synthetic chemical compound with the molecular formula C27H33N3O2. BPU belongs to the class of urea derivatives and is used in scientific research for various purposes, ranging from drug discovery to investigating the mechanisms underlying certain biological phenomena.

BPU is a white to off-white crystalline powder with a melting point of 136-138°C. It is sparingly soluble in water but soluble in organic solvents like ethanol, DMSO, and chloroform. BPU has a molecular weight of 439.58 g/mol, and its chemical structure consists of a benzhydryl group, a morpholine group, and a urea moiety.

BPU can be synthesized using a variety of methods, including the reaction of benzhydrylamine with 1-(2-bromoethoxy)-4-morpholinobutane followed by the reaction with chloroformate. This produces BPU in high yields and purity. BPU can be characterized using various techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).

Various analytical methods can be used to determine the purity and identity of BPU, such as thin-layer chromatography (TLC), HPLC, gas chromatography-mass spectrometry (GC-MS), and NMR.

BPU has shown promise in its ability to inhibit the growth of cancer cells and to act as a potential anticancer agent. It can also act as a potent suppressor of microglia-mediated inflammation and neuronal apoptosis, suggesting its possible role in treating neuroinflammatory and neurodegenerative disorders.

Although there is limited information on the toxicity of BPU, it is important to handle the compound with caution, as it can cause irritation to the skin, eyes, and respiratory system. In scientific experiments, safety protocols should be followed to avoid any potential health hazards associated with BPU exposure.

BPU has been widely used in scientific research as a small-molecule drug candidate for various purposes, including anticancer and anti-inflammatory applications. It has the potential to be developed as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, Parkinson's disease, Huntington's disease, and other neuroinflammatory disorders.

Currently, research on BPU is ongoing in several laboratories around the world. Many studies have focused on the synthesis, characterization, and biological activities of BPU, while others have investigated its potential applications in various fields of research and industry.

BPU's potential applications in various fields of research and industry are vast and include drug discovery, biomedicine, pharmaceuticals, and food additives. Its ability to inhibit the growth of cancer cells, as well as its anti-inflammatory and neuroprotective properties, make it a promising candidate for the treatment of various diseases.

Despite its potential applications, BPU has some limitations, including its low solubility in water. In future research, this limitation can be addressed through the development of new formulations or synthesis approaches that improve solubility. Additionally, further studies are needed to explore BPU's potential applications in the food and agricultural industries, as well as its impact on the environment.

1. Investigating the potential use of BPU as a food preservative or food additive.

2. Developing novel formulations of BPU that improve its solubility in water and increase its bioavailability.

3. Studying the environmental impact of BPU and its behavior in the environment.

4. Investigating the potential of BPU in neuroinflammatory and neurodegenerative diseases.

5. Exploring the possibilities of using BPU as an anti-inflammatory agent in veterinary medicine.

6. Developing new methods for large-scale production of BPU for potential commercial applications.

7. Investigating the role of BPU in immune-mediated diseases.

8. Studying the effects of BPU on the nervous system and the potential mechanisms involved in its neuroprotective effects.

9. Investigating the potential of BPU as a scaffold for various nanostructures in biomedical applications.

10. Researching the effects of BPU on microorganisms.

2. Developing novel formulations of BPU that improve its solubility in water and increase its bioavailability.

3. Studying the environmental impact of BPU and its behavior in the environment.

4. Investigating the potential of BPU in neuroinflammatory and neurodegenerative diseases.

5. Exploring the possibilities of using BPU as an anti-inflammatory agent in veterinary medicine.

6. Developing new methods for large-scale production of BPU for potential commercial applications.

7. Investigating the role of BPU in immune-mediated diseases.

8. Studying the effects of BPU on the nervous system and the potential mechanisms involved in its neuroprotective effects.

9. Investigating the potential of BPU as a scaffold for various nanostructures in biomedical applications.

10. Researching the effects of BPU on microorganisms.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

353.21032711 g/mol

Monoisotopic Mass

353.21032711 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-27-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds